molecular formula C8H7ClO3 B092838 2-Chloro-4-hydroxy-5-methoxybenzaldehyde CAS No. 18268-76-3

2-Chloro-4-hydroxy-5-methoxybenzaldehyde

Cat. No.: B092838
CAS No.: 18268-76-3
M. Wt: 186.59 g/mol
InChI Key: ZOKLABLCKDZYOP-UHFFFAOYSA-N
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Description

2-Chloro-4-hydroxy-5-methoxybenzaldehyde is an organic compound with the molecular formula C8H7ClO3. It is a derivative of benzaldehyde, characterized by the presence of chloro, hydroxy, and methoxy functional groups.

Mechanism of Action

Pharmacokinetics

59 g/mol suggests that it may have suitable properties for absorption and distribution in the body .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Chloro-4-hydroxy-5-methoxybenzaldehyde. For instance, it should be stored in a dry, cool, and well-ventilated place . It is also incompatible with strong oxidizing agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Chloro-4-hydroxy-5-methoxybenzaldehyde can be synthesized through the chlorination of vanillin. The process involves the use of calcium hypochlorite (Ca(ClO)2) as the chlorinating agent. The reaction is typically carried out in an aqueous medium under controlled temperature conditions to ensure the selective chlorination of the vanillin molecule .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to achieve high yields and purity. The product is then purified through crystallization or distillation techniques to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-hydroxy-5-methoxybenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Synthesis

2-Chloro-4-hydroxy-5-methoxybenzaldehyde serves as an important intermediate in the synthesis of various organic compounds. Its unique functional groups allow it to participate in several chemical reactions, including oxidation, reduction, and substitution.

Reaction Type Example Reaction Products
OxidationThis compound + KMnO₄2-Chloro-4-hydroxy-5-methoxybenzoic acid
ReductionThis compound + NaBH₄2-Chloro-4-hydroxy-5-methoxybenzyl alcohol
SubstitutionThis compound + NH₃2-Amino-4-hydroxy-5-methoxybenzaldehyde

Biological Research

This compound has been investigated for its potential as a tyrosinase inhibitor , which could be beneficial in treating hyperpigmentation disorders. Tyrosinase is a key enzyme in melanin biosynthesis, and inhibiting its activity can reduce melanin production.

Case Study:
A study examined the inhibitory effects of various substituted benzaldehydes on tyrosinase activity. Results indicated that this compound demonstrated a significant reduction in enzymatic activity compared to controls, suggesting its potential application in cosmetic formulations aimed at skin lightening.

Pharmaceutical Applications

The compound exhibits notable antimicrobial and antioxidant properties , making it a candidate for drug development. Its ability to scavenge free radicals positions it as a potential therapeutic agent against oxidative stress-related diseases.

Research Findings:
In vitro studies have shown that this compound possesses significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, indicating its potential use as a natural preservative or therapeutic agent.

Industrial Uses

Due to its aromatic properties, this compound is utilized in the production of fragrances and flavoring agents. Its unique structure allows it to impart specific scents and flavors in various consumer products.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the chloro group at the 2-position, which imparts distinct chemical reactivity and biological activity compared to its isomers and related compounds. This unique structure allows for specific interactions with molecular targets, making it valuable in various scientific and industrial applications .

Biological Activity

2-Chloro-4-hydroxy-5-methoxybenzaldehyde is an organic compound notable for its diverse biological activities. This compound, with the molecular formula C8H7ClO3C_8H_7ClO_3, contains chloro, hydroxy, and methoxy functional groups, which contribute to its reactivity and interaction with various biological systems. Recent studies have focused on its potential applications in antimicrobial therapies, antioxidant properties, and other therapeutic areas.

Molecular Structure :
The compound features a benzaldehyde backbone with key substituents:

  • Chloro group at the 2-position
  • Hydroxy group at the 4-position
  • Methoxy group at the 5-position

This unique arrangement influences its chemical reactivity and biological interactions.

Antimicrobial Properties

This compound has been investigated for its antimicrobial efficacy against various pathogens. Notably, it has shown significant activity against methicillin-resistant Staphylococcus aureus (MRSA).

Pathogen Minimum Inhibitory Concentration (MIC) Minimum Bactericidal Concentration (MBC)
Staphylococcus aureus1024 µg/ml2048 µg/ml

Research indicates that this compound disrupts bacterial cell membranes, leading to increased permeability and eventual cell death. The mechanism involves the release of intracellular proteins and nucleic acids upon treatment, which was confirmed through various assays including SEM analysis and fluorescence microscopy .

Antioxidant Activity

The compound has demonstrated antioxidant properties, which are critical in combating oxidative stress in biological systems. Its ability to scavenge free radicals has been linked to its structural features that allow it to participate in redox reactions. Studies suggest that the hydroxy and methoxy groups play a pivotal role in enhancing its antioxidant capacity .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Interaction : The compound may act as an inhibitor or activator of specific enzymes involved in metabolic pathways. The hydroxyl and methoxy groups can form hydrogen bonds with enzyme active sites, modulating their activity .
  • Cell Membrane Disruption : As noted in antimicrobial studies, the compound targets bacterial cell membranes, leading to increased permeability and cell lysis .
  • Antioxidant Mechanism : The ability to donate electrons allows the compound to neutralize free radicals, thereby reducing oxidative damage within cells .

Study on Antibacterial Efficacy

A recent study evaluated the antibacterial effects of this compound against MRSA. The findings revealed that at a concentration of 1024 µg/ml, the compound effectively inhibited bacterial growth and demonstrated bactericidal activity at higher concentrations. Furthermore, it was found to significantly reduce biofilm formation by MRSA, suggesting potential for use in clinical settings where biofilm-related infections are prevalent .

Research on Antioxidant Properties

Another investigation focused on the antioxidant capabilities of this compound compared to other known antioxidants. The results indicated that this compound exhibited a higher radical scavenging activity than some conventional antioxidants like ascorbic acid under similar conditions . This property underscores its potential utility in preventing oxidative stress-related diseases.

Properties

IUPAC Name

2-chloro-4-hydroxy-5-methoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClO3/c1-12-8-2-5(4-10)6(9)3-7(8)11/h2-4,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOKLABLCKDZYOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C=O)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7075139
Record name Benzaldehyde, 2-chloro-4-hydroxy-5-methoxy-
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Molecular Weight

186.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18268-76-3
Record name 2-Chloro-4-hydroxy-5-methoxybenzaldehyde
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Record name 18268-76-3
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Record name Benzaldehyde, 2-chloro-4-hydroxy-5-methoxy-
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Record name 2-chloro-4-hydroxy-5-methoxybenzaldehyde
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Record name 2-Chloro-4-hydroxy-5-methoxybenzaldehyde
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Synthesis routes and methods

Procedure details

2-Chloro-4,5-dimethoxy-benzaldehyde (135, 2.00 g, 0.00997 mol), dichloromethane (73.44 mL) and aluminum trichloride (2.50 g, 0.0187 mol) were combined under an atmosphere of nitrogen. The reaction was stirred at room temperature overnight. The reaction was poured into water and extracted with ethyl acetate. The organic layer was dried over anhydrous sodium sulfate and filtered. The filtrate was concentrated and washed with 5% ethyl acetate in hexane to provide an off-white solid (136, 757 mg, 41%). MS (ESI) [M−H+]−=185.0, 187.0.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
73.44 mL
Type
reactant
Reaction Step Two
Quantity
2.5 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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